molecular formula C21H26N2OS B6080479 N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine

N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine

Cat. No. B6080479
M. Wt: 354.5 g/mol
InChI Key: RAUFSOCEZJUEFP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, who were searching for new analgesics with improved potency and duration of action. U-47700 is a highly potent and selective μ-opioid receptor agonist, which means it can bind to and activate specific receptors in the brain and spinal cord that are involved in pain perception and regulation.

Mechanism of Action

U-47700 acts on the μ-opioid receptors in the brain and spinal cord, which are involved in the regulation of pain perception, reward, and addiction. When U-47700 binds to these receptors, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity, resulting in analgesia and other effects.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, euphoria, and addiction. These effects are mediated by the activation of μ-opioid receptors in various regions of the brain and spinal cord.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages as a tool compound for scientific research, including its high potency and selectivity for μ-opioid receptors, its ease of synthesis, and its ability to produce reproducible effects in animal models. However, it also has several limitations, including its potential for abuse and addiction, its toxicity at high doses, and its limited solubility in water.

Future Directions

There are several future directions for research on U-47700 and related compounds, including the development of new and more effective analgesics with reduced side effects, the study of the mechanisms of opioid receptor activation and desensitization, and the identification of novel targets for the treatment of pain and addiction. Additionally, further research is needed to understand the long-term effects of U-47700 use on brain function and behavior, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of U-47700 involves several steps, starting with the condensation of 2-thiophenecarboxaldehyde with methylamine to form a Schiff base. This is followed by the addition of phenethylamine to the Schiff base, which is then reduced to form the corresponding amine. The final step involves acylation of the amine with acryloyl chloride to form U-47700.

Scientific Research Applications

U-47700 has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the physiological and biochemical effects of opioid agonists. It has also been used as a tool compound to develop new and more effective analgesics with reduced side effects.

properties

IUPAC Name

(E)-1-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-22(15-13-18-7-3-2-4-8-18)19-9-5-14-23(17-19)21(24)12-11-20-10-6-16-25-20/h2-4,6-8,10-12,16,19H,5,9,13-15,17H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUFSOCEZJUEFP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine

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